

Understanding the chemical structure and properties of Prifinium bromide

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An In-depth Technical Guide to **Prifinium** Bromide

Abstract

Prifinium bromide is a quaternary ammonium antimuscarinic agent with potent antispasmodic properties.[1] It is primarily indicated for the management of conditions involving smooth muscle spasms, such as irritable bowel syndrome (IBS) and other gastrointestinal spastic conditions.[2][3] Its therapeutic action is mediated through the competitive antagonism of acetylcholine at muscarinic receptors, which results in the relaxation of gastrointestinal smooth muscle, a decrease in the frequency and intensity of peristaltic waves, and a reduction in gastrointestinal secretions.[1] This document provides a comprehensive technical overview of **Prifinium** bromide, detailing its chemical structure, physicochemical properties, pharmacology, pharmacokinetics, and relevant experimental methodologies for its analysis.

Chemical Structure and Properties

Prifinium bromide, with the IUPAC name 3-(Diphenylmethylene)-1,1-diethyl-2-methylpyrrolidinium bromide, is a quaternary ammonium compound.[3][4] This chemical structure is fundamental to its pharmacological activity and pharmacokinetic profile. The presence of the quaternary ammonium group confers a permanent positive charge, making the molecule highly polar and limiting its ability to cross lipid membranes, including the blood-brain barrier.

Table 1: Physicochemical Properties of **Prifinium** Bromide



Property	Value	References	
IUPAC Name	3-(Diphenylmethylene)-1,1- diethyl-2-methylpyrrolidinium bromide	[3][4]	
CAS Number	4630-95-9	[3]	
Molecular Formula	C22H28BrN	[3]	
Molar Mass	386.377 g⋅mol ⁻¹	[3]	
Appearance	White to Off-White Solid/Crystals	[5]	
Melting Point	216-218 °C	[6][7]	
Boiling Point	183-185 °C (Free base, at 0.15 mmHg)	[6][7]	
Solubility	Slightly soluble in Water and DMSO	[5][7]	
Stability	Light Sensitive	[5][7]	

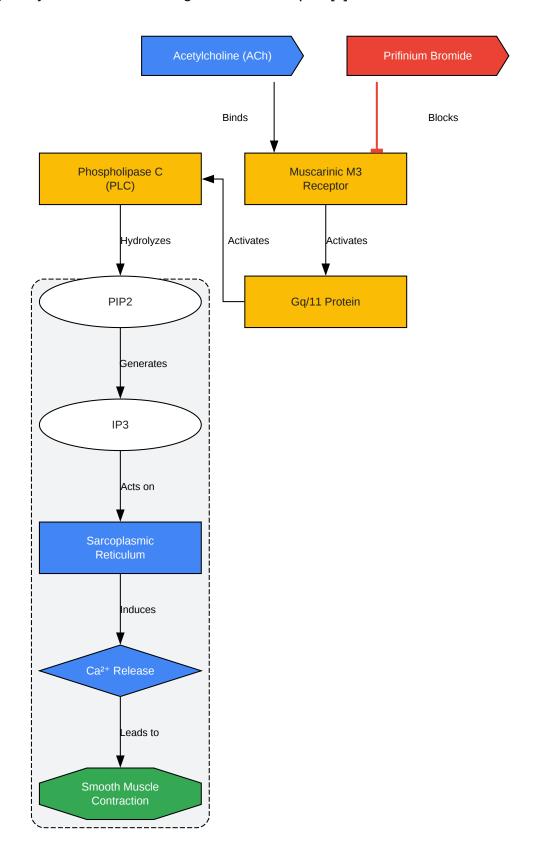
Pharmacology and Mechanism of Action

Prifinium bromide functions as a competitive antagonist at muscarinic acetylcholine receptors. [1][8] Acetylcholine, a key neurotransmitter in the parasympathetic nervous system, stimulates smooth muscle contraction by binding to these receptors.[1] By blocking this interaction, **Prifinium** bromide inhibits acetylcholine-induced muscle contractions, leading to its antispasmodic effects.[8][9]

The drug demonstrates a broad spectrum of antagonistic activity across the five muscarinic receptor subtypes (M1 to M5), with its primary therapeutic effects observed in the smooth muscle of the gastrointestinal tract.[8] On a cellular level, the binding of acetylcholine to M3 receptors on smooth muscle cells typically activates a Gq/11 G-protein, which in turn stimulates phospholipase C (PLC).[1] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, leading to a cascade that results in smooth



muscle contraction. **Prifinium** bromide interrupts this signaling pathway at its inception by preventing acetylcholine from binding to the M3 receptor.[1]





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Caption: Signaling pathway of M3 receptor activation and its inhibition by **Prifinium** Bromide.

Pharmacokinetics

The pharmacokinetic profile of **Prifinium** bromide has been investigated in healthy human volunteers.[10] Being a quaternary ammonium compound, its high polarity results in low oral bioavailability.[10][11]

Table 2: Pharmacokinetic Parameters of **Prifinium** Bromide in Healthy Male Volunteers

Parameter	Value (following 60 mg oral dose)	Value (following 7.5 mg i.v. dose)	References
Tmax (Time to Peak Serum Level)	2-3 hours	N/A	[10][11]
Cmax (Peak Serum Level)	6.76 - 14.3 ng/mL	N/A	[10][11]
t½ (Elimination Half- life)	2.18 hours (apparent)	2.13 hours	[10][11]
Oral Bioavailability	3.4%	N/A	[10][11]
Volume of Distribution (steady state)	N/A	~190% of body weight	[10][11]
Total Serum Clearance	N/A	12.5 mL/(min·kg)	[10][11]
Renal Clearance	N/A	5.80 mL/(min·kg)	[10][11]
Metabolism	Hepatic	Hepatic	[9]
Excretion	Primarily in urine	Primarily in urine	[9]

Experimental Protocols



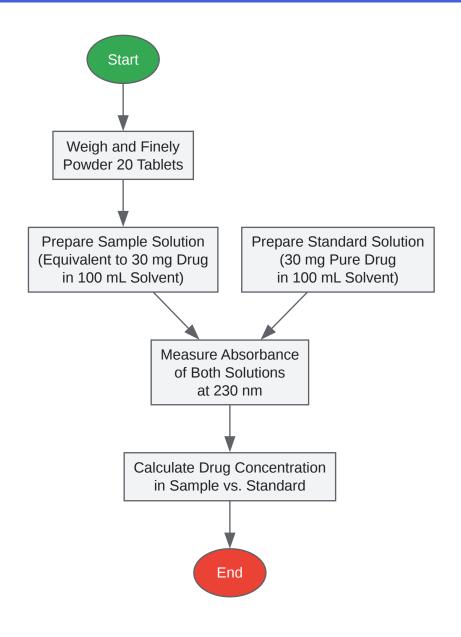
Spectrophotometric Determination in Pharmaceutical Tablets

A simple and validated UV spectrophotometric method has been developed for the quantification of **Prifinium** bromide in tablet formulations.[12]

Methodology:

- Standard Solution Preparation: An accurately weighed amount (e.g., 30 mg) of pure
 Prifinium bromide is transferred into a 100 mL volumetric flask. The compound is dissolved
 and diluted to the mark with a suitable solvent (e.g., methanol or water) to yield a known
 concentration (e.g., 0.3 mg/mL).[12]
- Sample Solution Preparation: Twenty tablets are weighed and finely powdered to ensure homogeneity. A quantity of the powder equivalent to 30 mg of **Prifinium** bromide is transferred into a 100 mL volumetric flask, dissolved, and diluted to volume with the same solvent.[12]
- Analysis: The absorbance of both the standard and sample solutions is measured at the wavelength of maximum absorbance, which is 230 nm for **Prifinium** bromide.[12]
- Quantification: The concentration of **Prifinium** bromide in the sample is determined by comparing its absorbance with that of the standard solution. The method has been shown to be linear in the concentration range of approximately 0.149 to 0.447 mg/mL.[12]





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Caption: Workflow for spectrophotometric quantification of **Prifinium** Bromide.

High-Performance Liquid Chromatography (HPLC) Analysis

A reverse-phase HPLC method provides a fast, reliable, and stability-indicating assay for **Prifinium** bromide in various pharmaceutical formulations, including tablets, syrups, and suppositories.[13][14]

Methodology:



- Chromatographic Conditions:
 - Column: Supelcosil LC-8-DB (5μm, 250 mm x 4.6 mm i.d.).[13]
 - Mobile Phase: A mixture of 0.03 M ammonium acetate in acetonitrile and water (65:35 v/v), with the pH adjusted to 4.0 using glacial acetic acid.[13] A separate method uses 30 mM ammonium acetate buffer and acetonitrile (50:50 v/v) at pH 6.5 on a normal-phase nitrile column.[15]
 - Detection: UV detection at 254 nm.[13][15]
 - o Internal Standard: Benzophenone can be used as an internal standard.[13]
- Standard Solution Preparation: A stock solution of **Prifinium** bromide (e.g., 45 mg in 25 mL of internal standard solution) is prepared and serially diluted to create calibration standards ranging from 15 to 90 μg/mL.[13]
- Sample Preparation (Tablets): Twenty tablets are weighed and powdered. An amount of powder equivalent to the labeled dose is dissolved in the internal standard solution, diluted to a final concentration within the linear range (e.g., 60 μg/mL), and filtered through a 0.45 μm membrane filter before injection.[13]
- Analysis: Equal volumes of the standard and sample solutions are injected into the HPLC system, and the peak area ratios of **Prifinium** bromide to the internal standard are used for quantification.

Clinical Efficacy and Uses

Prifinium bromide is primarily used for the symptomatic relief of spasms of the smooth muscle in the gastrointestinal and urinary tracts.[9][16] Its main indications include:

- Irritable Bowel Syndrome (IBS): It is effective in alleviating abdominal pain, cramps, and discomfort associated with IBS.[2][9]
- Gastrointestinal Spasms: Prescribed for acute spasms and colic in conditions like gastritis, enteritis, and cholecystitis.[9][11]



- Urinary System Spasms: Used to manage pain from urinary tract spasms in conditions such as cystitis and lithureteria.[11][16]
- Endoscopic Premedication: It can be used to reduce gastrointestinal motility before procedures like gastric endoscopy.[11]

Safety and Tolerability

Prifinium bromide is generally well-tolerated. The most common adverse effects are typical of anticholinergic drugs and may include dry mouth, blurred vision, and constipation.[8] Caution is advised for patients with conditions such as glaucoma, prostatic hypertrophy, and severe heart disease, where antimuscarinic effects could be detrimental.[11]

Conclusion and Future Directions

Prifinium bromide is a well-established antispasmodic agent with a clear mechanism of action centered on muscarinic receptor antagonism. Its efficacy in treating IBS and other spastic conditions is supported by clinical use. The chemical nature of the molecule dictates its pharmacokinetic profile, particularly its low oral bioavailability. Standardized analytical methods like HPLC and UV spectrophotometry are available for its reliable quantification. Future research could focus on developing novel delivery systems to improve its bioavailability or on studies to further delineate its selectivity for different muscarinic receptor subtypes, potentially leading to more targeted therapeutic applications.

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